4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
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Overview
Description
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound that features a furan ring, a triazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of appropriate thiosemicarbazides with potassium hydroxide in ethanol under reflux conditions.
Coupling Reactions: The final step involves coupling the furan and triazole rings with the methoxyphenol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit key pathways in microbial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the triazole and methoxyphenol groups.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in other functional groups.
Methoxyphenol derivatives: Compounds with similar methoxyphenol groups but different heterocyclic rings.
Uniqueness
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the combination of its furan, triazole, and methoxyphenol groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11N3O3 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C13H11N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h2-7,17H,1H3,(H,14,15,16) |
InChI Key |
YZLJPLKGORERMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CO3)O |
Origin of Product |
United States |
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